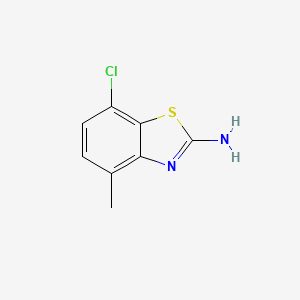

7-Chloro-4-methyl-1,3-benzothiazol-2-amine

CAS No.: 78584-09-5

Cat. No.: VC3836748

Molecular Formula: C8H7ClN2S

Molecular Weight: 198.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78584-09-5 |

|---|---|

| Molecular Formula | C8H7ClN2S |

| Molecular Weight | 198.67 g/mol |

| IUPAC Name | 7-chloro-4-methyl-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |

| Standard InChI Key | KZDLRPCFYGSRNU-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N |

| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)SC(=N2)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 7-chloro-4-methyl-1,3-benzothiazol-2-amine is C₈H₇ClN₂S, with a molecular weight of 198.67 g/mol . Key structural attributes include:

-

Benzothiazole core: A fused bicyclic system comprising a benzene ring and a thiazole moiety.

-

Substituents: A chlorine atom at the 7th position and a methyl group at the 4th position, which influence electronic and steric properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇ClN₂S | |

| Molecular Weight | 198.67 g/mol | |

| Exact Mass | 198.00200 | |

| PSA (Polar Surface Area) | 67.88 Ų | |

| LogP (Partition Coefficient) | 2.77 |

The compound’s canonical SMILES representation is CNC1=NC2=C(S1)C(=CC=C2)Cl, reflecting its substitution pattern .

Synthesis and Reactivity

Chemical Reactivity

The compound’s reactivity is influenced by its substituents:

-

Chlorine atom: Participates in nucleophilic aromatic substitution reactions.

-

Methyl group: May undergo oxidation to form carboxylic acid derivatives under strong oxidizing conditions.

-

Amine group: Acts as a weak base, enabling salt formation or coordination with metal ions.

Biological Activities

Anticancer Activity

Chloro-substituted benzothiazoles demonstrate cytotoxicity against cancer cell lines. For example:

-

Colon cancer (HCT-116): Analogous compounds with chloro and methyl groups show IC₅₀ values in the micromolar range, attributed to thiazole hybridization enhancing DNA intercalation.

-

Apoptosis induction: Activation of caspase pathways and mitochondrial membrane depolarization.

Table 2: Comparative Bioactivity of Benzothiazole Derivatives

| Compound | Activity Type | IC₅₀/MIC | Reference |

|---|---|---|---|

| 7-Chloro-4-methyl derivative | Anticancer (HCT-116) | 15.63 µM | |

| Benzothiazole Derivative A | Antimicrobial | 8 µg/mL |

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for designing:

-

Enzyme inhibitors: Targeting proteasomes or kinases involved in cancer progression.

-

Antimicrobial agents: Optimizing substituents to enhance potency against drug-resistant strains.

Pharmacokinetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume